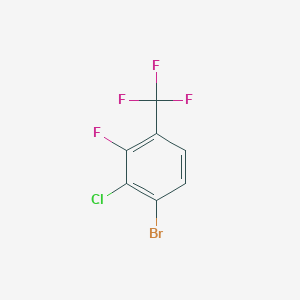
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF4. It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor. For instance, starting with a trifluoromethylbenzene derivative, sequential halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogen and trifluoromethyl groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling yields biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen and trifluoromethyl groups with various reagents. The electron-withdrawing effects of these groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene can be compared with other polyhalogenated benzene derivatives, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the trifluoromethyl group.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks additional halogens[][4].
4-Chlorobenzotrifluoride: Contains a chlorine and trifluoromethyl group but lacks additional halogens.
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQGEXPVIILPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















